4-Isopropylpiperazine-2-carboxamide dihydrochloride
Overview
Description
4-Isopropylpiperazine-2-carboxamide dihydrochloride is a chemical compound. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C8H19Cl2N3O . The average mass is 244.162 Da and the mono-isotopic mass is 243.090515 Da .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Degradation and Environmental Impact Studies
4-Isopropylpiperazine-2-carboxamide dihydrochloride is explored in the context of environmental science, particularly in the degradation of atrazine, a commonly used herbicide. A study by Acero et al. (2000) examines its degradation products during water treatment processes. Another study, focused on the ecological risk assessment of atrazine in North American surface waters, provides insights into its environmental impacts, specifically on aquatic ecosystems (Solomon et al., 1996).
Synthesis and Derivative Studies
Research on the synthesis of novel compounds involves this compound. For instance, a study by Gurdal et al. (2014) discusses the synthesis and cytotoxic activities of benzhydrylpiperazine derivatives, highlighting the compound's utility in medicinal chemistry.
Application in Drug Discovery
In the field of drug discovery, this compound is used to create selective inhibitors for specific enzymes. Zhang et al. (2014) developed potent inhibitors for calcium-dependent protein kinase-1, using a 5-aminopyrazole-4-carboxamide scaffold as an alternative, which demonstrates the role of this compound in designing targeted therapeutic agents (Zhang et al., 2014).
Chemical Property Studies
Studies on the chemical properties of this compound help in understanding its behavior in different environments. Kolpin (1997) conducted a study on agricultural chemicals in groundwater and their relation to land use, which included insights into the behavior of compounds like this compound in various environmental settings (Kolpin, 1997).
Properties
IUPAC Name |
4-propan-2-ylpiperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-6(2)11-4-3-10-7(5-11)8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRHSNZNOIAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(C1)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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